N-(3-bromophenyl)-4-(methylthio)benzo[d]thiazol-2-amine
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Description
N-(3-bromophenyl)-4-(methylthio)benzo[d]thiazol-2-amine is a useful research compound. Its molecular formula is C14H11BrN2S2 and its molecular weight is 351.28. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(3-bromophenyl)-4-(methylthio)benzo[d]thiazol-2-amine is the CviR receptor based on quorum sensing (QS) signals in Chromobacterium violaceum . The compound has shown potential to inhibit this receptor, which plays a crucial role in bacterial communication and biofilm formation .
Mode of Action
The compound interacts with its target by inhibiting the QS-mediated signals in a dose-dependent manner . This interaction disrupts the normal functioning of the CviR receptor, leading to a decrease in violacein production, a pigment produced by Chromobacterium violaceum .
Biochemical Pathways
The compound affects the quorum sensing pathway, a form of bacterial communication that regulates gene expression in response to cell density . By inhibiting the CviR receptor, the compound disrupts this pathway, leading to downstream effects such as reduced violacein production and biofilm clearance .
Pharmacokinetics
Its ability to inhibit the cvir receptor suggests that it can be absorbed and distributed to the site of action .
Result of Action
The compound’s action results in the inhibition of violacein production and biofilm clearance . These effects could potentially make it useful in combating bacterial infections, particularly those involving biofilm formation .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the solvent polarity might affect the compound’s activity . .
Properties
IUPAC Name |
N-(3-bromophenyl)-4-methylsulfanyl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2S2/c1-18-11-6-3-7-12-13(11)17-14(19-12)16-10-5-2-4-9(15)8-10/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBGXCGJTWWCHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.